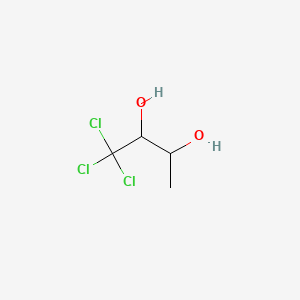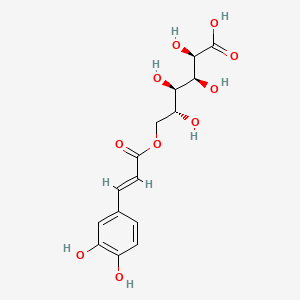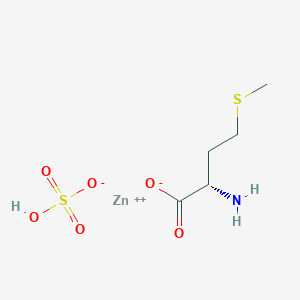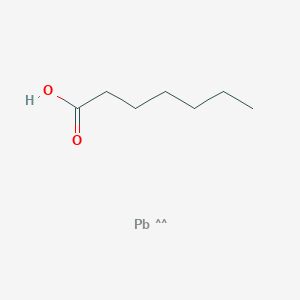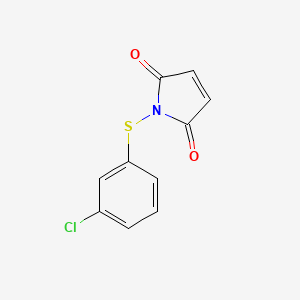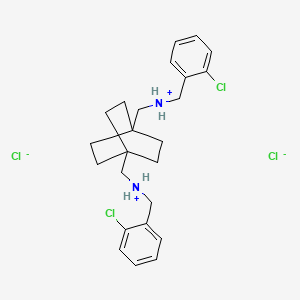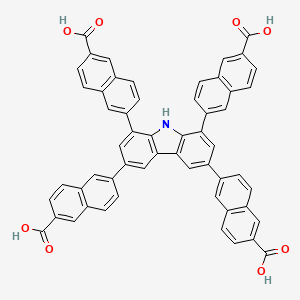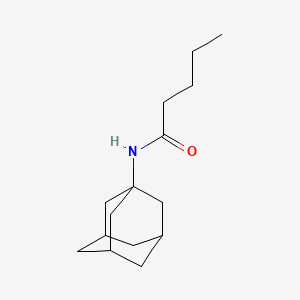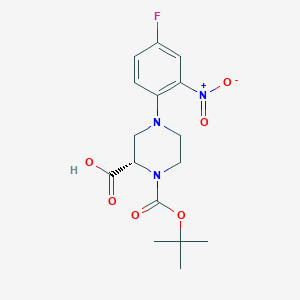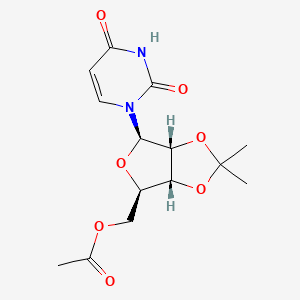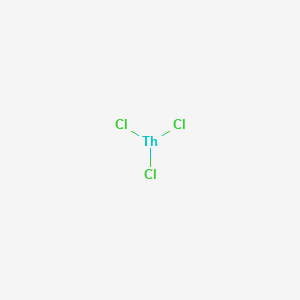
Titanium, trichloromethoxy-, (T-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Titanium, trichloromethoxy-, (T-4)- typically involves the reaction of titanium tetrachloride with methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{TiCl}_4 + \text{CH}_3\text{OH} \rightarrow \text{Ti(OCH}_3\text{)Cl}_3 + \text{HCl} ]
In industrial settings, the production of this compound may involve more complex procedures to ensure purity and yield. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve the best results .
Analyse Chemischer Reaktionen
Titanium, trichloromethoxy-, (T-4)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: The compound can be oxidized to form titanium dioxide (TiO2), a widely used material in various industries.
Reduction: Reduction reactions can convert the compound into lower oxidation state titanium compounds.
Substitution: The methoxy group can be substituted with other ligands, leading to the formation of different titanium complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Titanium, trichloromethoxy-, (T-4)- has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Biology: The compound’s unique properties make it useful in the development of biomaterials and medical implants.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of high-performance materials, coatings, and as a precursor for other titanium-based compounds .
Wirkmechanismus
The mechanism of action of Titanium, trichloromethoxy-, (T-4)- involves its ability to form stable complexes with various ligands. This property is exploited in catalysis, where the compound facilitates the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
Titanium, trichloromethoxy-, (T-4)- can be compared with other titanium compounds such as titanium tetrachloride (TiCl4), titanium ethoxide (Ti(OEt)4), and titanium isopropoxide (Ti(OiPr)4). These compounds share similar properties but differ in their reactivity and applications:
Titanium Tetrachloride (TiCl4): Highly reactive and used as a precursor for other titanium compounds.
Titanium Ethoxide (Ti(OEt)4): Used in organic synthesis and materials science.
Titanium Isopropoxide (Ti(OiPr)4): Commonly used in the synthesis of titanium dioxide and as a catalyst in organic reactions .
Titanium, trichloromethoxy-, (T-4)- is unique due to its specific reactivity and the ability to form stable complexes with a variety of ligands, making it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
4015-75-2 |
|---|---|
Molekularformel |
CH4Cl3OTi |
Molekulargewicht |
186.26 g/mol |
IUPAC-Name |
methanol;trichlorotitanium |
InChI |
InChI=1S/CH4O.3ClH.Ti/c1-2;;;;/h2H,1H3;3*1H;/q;;;;+3/p-3 |
InChI-Schlüssel |
JPHXCQIMLXAIFN-UHFFFAOYSA-K |
Kanonische SMILES |
CO.Cl[Ti](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


